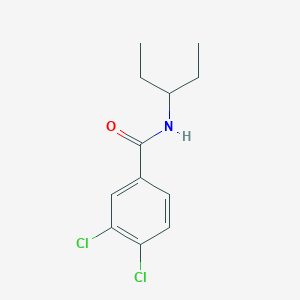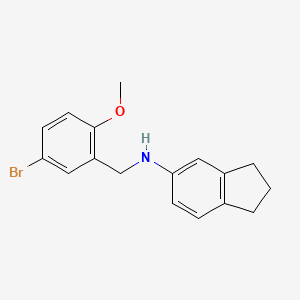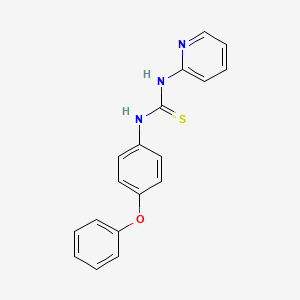
5-(4-fluorophenoxy)isophthalonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-fluorophenoxy)isophthalonitrile, also known as FIPIN, is a chemical compound used in scientific research for its unique properties. FIPIN is a member of the isophthalonitrile family and is widely used in the field of organic chemistry.
作用机制
The mechanism of action of 5-(4-fluorophenoxy)isophthalonitrile is not fully understood, but it is believed to work by binding to the active site of enzymes and inhibiting their activity. 5-(4-fluorophenoxy)isophthalonitrile has a high affinity for the zinc ion in the active site of enzymes, which is essential for their function. By binding to the zinc ion, 5-(4-fluorophenoxy)isophthalonitrile prevents the enzyme from carrying out its normal function, leading to its inhibition.
Biochemical and Physiological Effects:
5-(4-fluorophenoxy)isophthalonitrile has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-(4-fluorophenoxy)isophthalonitrile has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 5-(4-fluorophenoxy)isophthalonitrile has been shown to have anti-angiogenic properties, which may be useful in the treatment of cancer.
实验室实验的优点和局限性
One of the main advantages of using 5-(4-fluorophenoxy)isophthalonitrile in lab experiments is its potency. 5-(4-fluorophenoxy)isophthalonitrile is a highly effective inhibitor of enzymes, making it useful for studying their function. Additionally, 5-(4-fluorophenoxy)isophthalonitrile is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 5-(4-fluorophenoxy)isophthalonitrile is its specificity. 5-(4-fluorophenoxy)isophthalonitrile may inhibit other enzymes besides the target enzyme, leading to off-target effects. Additionally, 5-(4-fluorophenoxy)isophthalonitrile may have limited solubility in certain solvents, making it difficult to work with in some experiments.
未来方向
There are many potential future directions for the use of 5-(4-fluorophenoxy)isophthalonitrile in scientific research. One area of interest is the development of 5-(4-fluorophenoxy)isophthalonitrile-based drugs for the treatment of cancer and inflammatory diseases. Additionally, 5-(4-fluorophenoxy)isophthalonitrile could be used to study the function of other enzymes and pathways in the body. Further research is needed to fully understand the mechanism of action of 5-(4-fluorophenoxy)isophthalonitrile and its potential applications in medicine and biology.
Conclusion:
In conclusion, 5-(4-fluorophenoxy)isophthalonitrile is a promising chemical compound with a range of applications in scientific research. Its unique properties make it a useful tool for studying enzyme function and developing new drugs. Further research is needed to fully understand the potential of 5-(4-fluorophenoxy)isophthalonitrile and its future applications in medicine and biology.
合成方法
5-(4-fluorophenoxy)isophthalonitrile can be synthesized through a multi-step process involving the reaction of 4-fluorophenol with isophthalonitrile. The reaction is catalyzed by a strong base such as potassium hydroxide, which leads to the formation of 5-(4-fluorophenoxy)isophthalonitrile. The final product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
科学研究应用
5-(4-fluorophenoxy)isophthalonitrile has been extensively used in scientific research for its unique properties. It is a potent inhibitor of a wide range of enzymes, including carbonic anhydrase, cathepsin K, and matrix metalloproteinases. 5-(4-fluorophenoxy)isophthalonitrile has also been shown to have anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
属性
IUPAC Name |
5-(4-fluorophenoxy)benzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O/c15-12-1-3-13(4-2-12)18-14-6-10(8-16)5-11(7-14)9-17/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTAWHYCKQTVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)C#N)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenoxy)benzene-1,3-dicarbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5855832.png)
![4-[(2-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5855851.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5855857.png)


![5-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5855874.png)


amino]methyl}-6-methoxyphenol](/img/structure/B5855897.png)
![methyl 4-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5855911.png)


